N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide
Overview
Description
N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a 2,4,5-trichlorophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the intermediate ethyl 2-(2,4,5-trichlorophenoxy)acetate. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2,4,5-trichlorophenol, ethyl chloroacetate, ethylamine
Catalysts: Sodium hydroxide or potassium carbonate
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: 2-(2,4,5-trichlorophenoxy)acetic acid
Reduction: N-ethyl-2-(2,4,5-trichlorophenoxy)ethylamine
Substitution: Derivatives with substituted phenoxy groups
Scientific Research Applications
N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide due to its structural similarity to other phenoxyacetic acid herbicides.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in plant growth regulation, similar to other phenoxyacetic acid derivatives.
Pathways: It may disrupt the auxin signaling pathway in plants, leading to uncontrolled growth and eventual plant death.
Comparison with Similar Compounds
N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with similar structural features but different functional groups.
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide: Another phenoxyacetamide derivative with a different substituent on the nitrogen atom.
Uniqueness
This compound is unique due to its specific ethyl group substitution, which may confer distinct chemical and biological properties compared to other phenoxyacetamide derivatives.
Properties
IUPAC Name |
N-ethyl-2-(2,4,5-trichlorophenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-14-10(15)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJMZKJFALCQQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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